(3Z,5E)-1-acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-AP15 involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-nitrobenzaldehyde with piperidin-4-one in the presence of a base such as sodium hydroxide to form the intermediate compound.
Aldol Condensation: The intermediate compound undergoes aldol condensation with another molecule of 4-nitrobenzaldehyde in the presence of a base to form the final product, b-AP15.
Industrial Production Methods
While specific industrial production methods for b-AP15 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
b-AP15 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert b-AP15 into its reduced forms.
Substitution: The nitro groups in b-AP15 can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted piperidinones, while reduction can produce amine-substituted derivatives .
Scientific Research Applications
b-AP15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and deubiquitinating enzymes.
Biology: Employed in cellular studies to investigate protein degradation pathways and cellular stress responses.
Medicine: Demonstrated potential as an anticancer agent by inducing apoptosis and ferroptosis in cancer cells. .
Mechanism of Action
b-AP15 exerts its effects by inhibiting the deubiquitinating activity of ubiquitin-specific peptidase 14 and ubiquitin carboxyl-terminal hydrolase L5. This inhibition leads to the accumulation of polyubiquitinated proteins, resulting in proteasome inhibition and proteotoxic stress. The compound binds covalently to cysteine residues in the active sites of these enzymes, disrupting their function and leading to cell death through apoptosis and ferroptosis .
Comparison with Similar Compounds
b-AP15 is often compared with other deubiquitinase inhibitors such as VLX1570. Both compounds target similar enzymes but differ in their chemical structures and specificities. b-AP15 is unique in its ability to induce both apoptosis and ferroptosis, making it a versatile tool for cancer research .
List of Similar Compounds
VLX1570: Another inhibitor of ubiquitin-specific peptidase 14 and ubiquitin carboxyl-terminal hydrolase L5.
P5091: A selective inhibitor of ubiquitin-specific peptidase 7.
Properties
Molecular Formula |
C22H17N3O6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one |
InChI |
InChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11-,18-12+ |
InChI Key |
GFARQYQBWJLZMW-MJZABRMRSA-N |
Isomeric SMILES |
C=CC(=O)N1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C1 |
Canonical SMILES |
C=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 |
Origin of Product |
United States |
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